An In-depth Technical Guide to 3(2H)-Benzofuranone, 2,6-dimethyl- (CAS Number: 54365-78-5)
An In-depth Technical Guide to 3(2H)-Benzofuranone, 2,6-dimethyl- (CAS Number: 54365-78-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data for 3(2H)-Benzofuranone, 2,6-dimethyl- (CAS: 54365-78-5) is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the general properties of benzofuranones and data from closely related isomers. The information presented herein should be considered as a reference and a starting point for further research.
Chemical and Physical Properties
| Property | Value | Source/Notes |
| Molecular Formula | C₁₀H₁₀O₂ | |
| Molecular Weight | 162.19 g/mol | |
| CAS Number | 54365-78-5 | |
| Appearance | Predicted: Solid | Based on related dimethylbenzofuranones |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and alcohols. | General solubility for benzofuranones |
Spectroscopic Data Analysis
Spectroscopic data is crucial for the identification and characterization of a compound. Although specific spectra for 3(2H)-Benzofuranone, 2,6-dimethyl- are not available, data for its isomers, 4,6-dimethyl-3(2H)-benzofuranone and 2,4-dimethyl-3(2H)-benzofuranone, can provide valuable insights into the expected spectral features.
Mass Spectrometry (MS): The electron ionization mass spectrum of a related isomer, 4,6-dimethyl-3(2H)-benzofuranone, shows a molecular ion peak corresponding to its molecular weight.[1][2] It is expected that 2,6-dimethyl-3(2H)-benzofuranone would exhibit a similar molecular ion peak at m/z 162.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra would be the most definitive methods for the structural confirmation of 3(2H)-Benzofuranone, 2,6-dimethyl-. While specific data is absent, one can predict the general features based on the structure and data from other benzofuranone derivatives.[3][4][5] The spectra would show characteristic peaks for the aromatic protons, the methyl protons, and the protons on the furanone ring.
Synthesis Methodology
A specific, validated synthesis protocol for 3(2H)-Benzofuranone, 2,6-dimethyl- is not documented in the searched literature. However, a plausible synthetic route can be proposed based on general methods for the synthesis of benzofuranone derivatives. One common approach involves the intramolecular cyclization of a substituted phenoxyacetic acid.
A potential synthetic workflow is outlined below:
Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 2-((2,6-dimethylphenyl)oxy)acetate
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To a solution of 2,6-dimethylphenol in a suitable solvent (e.g., acetone), add a base such as potassium carbonate.
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Slowly add ethyl bromoacetate to the reaction mixture.
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Reflux the mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).
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After cooling, filter the mixture and evaporate the solvent.
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Purify the resulting crude product by column chromatography to obtain the intermediate ether.
Step 2: Synthesis of 3(2H)-Benzofuranone, 2,6-dimethyl-
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Treat the purified ethyl 2-((2,6-dimethylphenyl)oxy)acetate with a strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid.
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Heat the reaction mixture to promote intramolecular Friedel-Crafts acylation.
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Monitor the reaction progress by TLC.
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Upon completion, carefully quench the reaction by pouring it into ice water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
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Purify the final product by column chromatography or recrystallization.
Biological Activity and Potential Applications
While there is no specific biological data for 3(2H)-Benzofuranone, 2,6-dimethyl-, the benzofuranone scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[6]
Potential as Monoamine Oxidase (MAO) Inhibitors: Several studies have highlighted the potential of benzofuranone derivatives as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of neurodegenerative diseases and depression.[3] For instance, a series of 2-azolylmethylene-3-(2H)-benzofuranone derivatives have been synthesized and shown to be potent MAO inhibitors.[3] This suggests that 3(2H)-Benzofuranone, 2,6-dimethyl- could also possess MAO inhibitory activity.
The general mechanism of competitive inhibition of MAO by a benzofuranone derivative can be visualized as follows:
Other Potential Activities: Benzofuranone derivatives have also been investigated for their anticancer, anti-inflammatory, and antimicrobial properties.[5] The specific biological profile of 3(2H)-Benzofuranone, 2,6-dimethyl- would need to be determined through dedicated experimental studies.
Safety and Handling
Specific safety data for 3(2H)-Benzofuranone, 2,6-dimethyl- is not available. However, based on the safety data sheets for related benzofuran compounds, the following precautions should be taken:
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Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Storage: Store in a cool, dry place away from heat and direct sunlight. Keep the container tightly closed.
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Hazards: The hazards of this specific compound are unknown. As a precaution, it should be handled as a potentially hazardous substance.
Conclusion and Future Directions
3(2H)-Benzofuranone, 2,6-dimethyl- is a compound with limited available data. This guide has provided a framework for its potential properties, synthesis, and biological activities based on the broader class of benzofuranones and its isomers. Future research should focus on:
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Developing and validating a specific synthesis protocol for 3(2H)-Benzofuranone, 2,6-dimethyl-.
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Complete characterization of the compound using modern spectroscopic techniques (NMR, MS, IR).
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In-depth evaluation of its biological activities through a range of in vitro and in vivo assays to explore its therapeutic potential.
This foundational work will be essential for unlocking the full potential of this and other understudied benzofuranone derivatives in the field of drug discovery and development.
References
- 1. 3(2H)-Benzofuranone, 4,6-dimethyl- [webbook.nist.gov]
- 2. 3(2H)-Benzofuranone, 4,6-dimethyl- [webbook.nist.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Can Water Trigger Room‐Temperature Formation of Benzofuran‐2( 3H )‐one Scaffolds From Vinyldiazene Derivatives? Computational Insights Into an Unusual Cyclization | NSF Public Access Repository [par.nsf.gov]
